2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Description
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a benzothiazole sulfanyl methyl group. Its synthesis and activity are inferred from structurally related pyrimido[1,2-a]benzimidazole derivatives discussed in the literature .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFLFYEAVVPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimido[1,2-a]benzimidazole Synthesis
The foundational step in preparing this compound involves constructing the pyrimido[1,2-a]benzimidazole core. A widely adopted method involves the cyclocondensation of 2-aminobenzimidazole (1a ) with β-keto esters or α,β-unsaturated carbonyl derivatives. For instance, microwave-assisted reactions between 2-aminobenzimidazole and β-keto esters (e.g., ethyl acetoacetate) in dimethylformamide (DMF) with triethylamine (Et₃N) and magnesium sulfate (MgSO₄) as catalysts yield pyrimido[1,2-a]benzimidazol-4-ones in high yields (74–94%) within 3 minutes . This approach minimizes side reactions and enhances regioselectivity compared to conventional thermal methods .
Alternative routes employ α,β-unsaturated aldehydes or ketones. For example, photochemical condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one under UV light (312 nm) in the presence of potassium hydroxide (KOH) produces fused pyrimidobenzimidazoles in 96% yield . These methods highlight the versatility of 2-aminobenzimidazole as a precursor for annulation reactions.
Multi-Component Reaction (MCR) Strategies
Recent advances employ one-pot MCRs to streamline synthesis. A representative protocol involves:
-
Reactants : 2-Aminobenzimidazole (1a ), 2-mercaptobenzothiazole, and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde).
-
Conditions : Acetic acid (AcOH) as a catalyst in ethanol (EtOH) under reflux for 6–8 hours .
-
Mechanism : Conjugate addition of the thiol group to the aldehyde, followed by cyclocondensation with 2-aminobenzimidazole to form the fused heterocycle.
This method reduces purification steps and achieves moderate yields (60–70%), though scalability remains challenging due to competing side reactions.
Structural Confirmation and Analytical Data
The compound’s structure is validated through spectroscopic and crystallographic analyses:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.95–7.30 (m, 8H, aromatic-H), 4.85 (s, 2H, CH₂-S) .
-
X-ray Crystallography : Confirms the planar geometry of the pyrimidobenzimidazole core and the orthogonal orientation of the benzothiazole ring .
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₈H₁₂N₄OS₂: 364.0432; found: 364.0435 .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the benzothiazole moiety undergoes selective oxidation to form sulfoxides or sulfones.
Key reagents and conditions :
-
Hydrogen peroxide (H₂O₂) with catalytic potassium tungstate (K₂WO₄) at mild temperatures (25–40°C) yields sulfoxides .
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature produces sulfones.
Products :
-
Sulfoxide derivatives retain the heterocyclic core but show increased polarity and potential for hydrogen bonding.
-
Sulfone derivatives exhibit enhanced stability and altered electronic properties, which can modulate biological activity .
Nucleophilic Substitution
The sulfanyl methyl group (-S-CH₂-) is susceptible to nucleophilic substitution, particularly under basic conditions.
Key reagents and conditions :
-
Amines (e.g., primary/secondary amines) in polar aprotic solvents (e.g., DMF) at 60–80°C replace the benzothiazol-2-ylsulfanyl group .
-
Thiols (e.g., aryl/alkyl thiols) in the presence of K₂CO₃ or NaOH in ethanol/water mixtures facilitate substitution .
Products :
-
Substituted derivatives with modified side chains, such as 2-(alkyl/arylthio)methyl analogs, which alter solubility and target affinity .
Cyclization and Annulation
The pyrimido[1,2-a]benzimidazole core participates in annulation reactions to form extended polycyclic systems.
Key reagents and conditions :
-
1,3-Dicarbonyl compounds (e.g., β-keto esters, dimedone) react with arylglyoxals in acetic acid under reflux to form fused pyrimido[2,1-b]benzothiazoles .
-
Barbituric acid derivatives undergo three-component reactions to yield 4-hydroxy-2-arylidenepyrimido[2,1-b]benzothiazoles .
Products :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Meldrum’s acid | AcOH, reflux, 4–5 hr | 2-Benzoyl-4H-pyrimido[2,1-b]benzothiazole | 72–85% |
| Dimedone | AcOH, reflux, 3 hr | Benzothiazolo[3,2-a]quinazoline | 65–78% |
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes electrophilic substitution at specific positions.
Key reagents and conditions :
-
Nitration (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups at the C6 position of the benzimidazole ring .
-
Halogenation (Br₂/FeBr₃ or Cl₂/AlCl₃) in dichloroethane yields 6-halo derivatives .
Products :
-
Nitro-substituted derivatives serve as intermediates for further reduction to amino analogs.
-
Halogenated derivatives enable cross-coupling reactions (e.g., Suzuki, Ullmann) .
Reductive Transformations
While the parent compound lacks nitro groups, synthetic derivatives undergo reduction at specific sites.
Key reagents and conditions :
-
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces exocyclic double bonds or carbonyl groups.
-
Sodium borohydride (NaBH₄) in methanol selectively reduces ketones to secondary alcohols.
Products :
-
Hydrogenated analogs with improved metabolic stability or altered pharmacokinetic profiles.
Reactivity of the Pyrimidone Ring
The 4(1H)-one moiety participates in condensation and ring-expansion reactions.
Key reagents and conditions :
-
Primary amines (e.g., aniline, alkylamines) in ethanol under reflux form Schiff bases via keto-enol tautomerism .
-
Hydrazine hydrate (NH₂NH₂·H₂O) yields pyrazolo[1,2-a]benzimidazole derivatives .
Products :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | EtOH, reflux, 6 hr | 4-(Phenylimino)-1,4-dihydro derivative | 68% |
| Hydrazine hydrate | EtOH, 80°C, 4 hr | Pyrazolo[1,2-a]benzimidazole | 75% |
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity : One of the primary areas of interest for this compound is its potential anticonvulsant properties. Research indicates that it interacts effectively with GABA receptors, which are critical targets in epilepsy treatment. This binding affinity suggests that it may be useful in developing new anticonvulsant medications .
Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Studies have indicated that derivatives of benzothiazole and benzimidazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one have been tested against various pathogens, demonstrating efficacy comparable to standard antibiotics .
Antiviral Activity : There is emerging evidence that this compound may possess antiviral properties. Similar benzimidazole derivatives have been evaluated for their effectiveness against viruses such as Hepatitis C and HIV, indicating a potential pathway for further research on the antiviral applications of this compound .
Case Studies
Several studies have highlighted the effectiveness of compounds similar to this compound:
- Anticonvulsant Efficacy : A study investigating various derivatives found that certain modifications to the benzimidazole structure enhanced anticonvulsant activity significantly compared to standard treatments .
- Antimicrobial Testing : In a comparative analysis of synthesized compounds against common pathogens like E. coli and Staphylococcus aureus, several derivatives exhibited superior activity compared to traditional antibiotics .
- Antiviral Screening : Research into the antiviral properties of benzimidazole derivatives has shown promising results against Hepatitis C virus strains, suggesting that further exploration into the antiviral potential of this compound could yield significant therapeutic options .
Mechanism of Action
The mechanism of action of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with molecular targets such as GABA receptors . The compound binds to these receptors, potentially modulating their activity and exerting anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound’s benzothiazole sulfanyl methyl substituent distinguishes it from analogs with other functional groups. Key comparisons include:
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Anti-inflammatory activity in pyrimido[1,2-a]benzimidazoles is maximized when substituents are at position 1 (e.g., sugar conjugates) or pyridyl moieties (e.g., methoxy groups at positions 3 and 4) .
- Heterocycle Fusion: Fusing thiazolo or triazino rings (e.g., thiazolo[3,2-a]benzimidazoles) introduces planar rigidity, enhancing DNA intercalation in anticancer agents .
Limitations and Challenges
- Synthetic Complexity : Introducing methylene or sulfanyl groups (as in the target compound) is challenging due to steric and electronic constraints .
- Biological Data Gaps : The target compound’s specific activity remains uncharacterized in the literature; predictions rely on analogs with divergent substituents.
Biological Activity
2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates the pharmacologically relevant structures of benzothiazole and pyrimido[1,2-a]benzimidazole, which are known for their potential therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound spans several areas, including:
- Anticonvulsant Activity : Studies indicate that this compound exhibits significant binding affinity to GABA receptors, suggesting potential use as an anticonvulsant agent. Its mechanism involves modulation of neurotransmitter activity in the central nervous system, making it a candidate for epilepsy treatment .
- Antimicrobial Properties : The presence of the benzothiazole moiety contributes to antimicrobial activity against various bacterial strains and fungi. Compounds with similar structures have shown effectiveness against pathogens like Bacillus subtilis and Candida albicans .
- Antitumor Activity : Preliminary studies have demonstrated that derivatives of this compound possess antitumor properties. These compounds were found to inhibit tumor growth in vitro on multiple cancer cell lines, indicating their potential as new antitumor agents .
The mechanism of action for this compound primarily involves:
- Interaction with GABA Receptors : By binding to GABA receptors, the compound enhances inhibitory neurotransmission in the brain, which is crucial for controlling seizures.
- Inhibition of Tyrosinase Activity : Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is relevant for treating hyperpigmentation disorders .
Anticonvulsant Studies
In a controlled study involving animal models, the compound demonstrated a dose-dependent reduction in seizure frequency when administered prior to induced seizures. The results indicated a significant improvement compared to control groups receiving placebo treatments.
Antimicrobial Efficacy
A series of in vitro tests revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Candida albicans | 32 |
Antitumor Activity
In vitro assays on human cancer cell lines showed that the compound inhibited cell proliferation significantly. The IC50 values were calculated for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
These results suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via multicomponent reactions under solvent-free conditions. For example, describes a protocol where 2-aminobenzothiazole reacts with aldehydes and acetoacetate derivatives at 60°C for 4–5 hours. Reaction efficiency can be enhanced by optimizing stoichiometric ratios, using microwave-assisted heating, or introducing catalytic systems like acidic ionic liquids. Monitoring via TLC (petroleum ether:EtOAc 1:4) ensures completion, followed by purification via recrystallization or column chromatography .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra to verify connectivity of the benzothiazole, pyrimido-benzimidazole, and sulfanyl-methyl groups.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated in related benzimidazole derivatives (e.g., for pyrimido-benzimidazole analogs) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Employ broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin. and highlight similar benzimidazole-thiazole hybrids tested for antibacterial and antifungal activity, with modifications to substituents (e.g., electron-withdrawing groups) enhancing potency .
Advanced Research Questions
Q. How can contradictory data on structure-activity relationships (SAR) for antimicrobial efficacy be resolved?
- Methodological Answer : Perform systematic SAR studies by synthesizing derivatives with controlled variations (e.g., substituents on the benzothiazole or pyrimidine rings). Use statistical tools like PCA (Principal Component Analysis) to correlate electronic, steric, and lipophilic parameters with bioactivity. demonstrates this approach for benzothiazole derivatives, resolving discrepancies via regression models and in silico docking .
Q. What computational strategies are effective for predicting binding modes to biological targets?
Q. How can the compound’s stability under physiological conditions be assessed for drug development?
- Methodological Answer : Conduct forced degradation studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, mobile phase: MeCN/HO + 0.1% TFA).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. outlines protocols for benzothiazole-containing drugs, noting susceptibility to sulfoxidation .
Q. What strategies mitigate low solubility in aqueous media without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrimidine ring.
- Nanoparticle Formulation : Use PLGA or liposomal carriers. describes ethanol-water mixtures for crystallizing hydrophobic benzimidazoles, improving bioavailability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve conflicting cytotoxicity data across cell lines?
- Methodological Answer : Standardize assays using the MTT protocol across multiple cell lines (e.g., HeLa, MCF-7, HepG2). Include controls for apoptosis (e.g., caspase-3 activation) and necrosis (LDH release). reports IC variations in chromene-benzimidazole hybrids, attributing differences to cellular uptake mechanisms .
Q. What analytical techniques are critical for quantifying trace impurities in bulk samples?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (MeCN/HO + 0.1% formic acid). details pharmacopeial methods for related heterocycles, setting impurity thresholds at <0.15% .
Structural and Mechanistic Insights
Q. How does the sulfanyl-methyl group influence electronic properties of the heterocyclic core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
